5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine
Description
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1,4-benzodioxin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-3H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMFOFCGVPPCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with methylating agents. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl or aryl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amine derivatives.
Substitution: N-substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antibacterial and enzyme inhibitory activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their substitution patterns:
Enzymatic Inhibition Profiles
- Lipoxygenase Inhibition : Derivatives such as N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide showed moderate inhibition (IC50: 45.2 µM) compared to the standard Baicalein (IC50: 22.4 µM) .
- Acetylcholinesterase (AChE) Inhibition : N-alkyl/aralkyl sulfonamides displayed moderate AChE inhibition (IC50: 50–150 µM), with bulky substituents (e.g., 4-chlorobenzyl) enhancing activity due to steric effects .
Key Research Findings
Antibacterial Potential: Sulfonamide derivatives with electron-withdrawing groups (e.g., -Cl, -Br) exhibit superior antibacterial activity compared to unsubstituted analogs .
Enzyme Inhibition : Lipoxygenase and AChE inhibition correlate with substituent bulk and electronic effects. For example, 5c and 5n () showed IC50 values of 45.2 µM and 38.7 µM, respectively .
Biological Activity
5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzodioxin ring system with a methyl group at the 5th position and an amine group at the 6th position. Its molecular formula is .
Mechanisms of Biological Activity
Enzyme Inhibition:
Research indicates that this compound can inhibit various enzymes. For instance, it has been studied for its inhibitory effects on lipoxygenase and α-glucosidase, which are relevant in inflammatory responses and carbohydrate metabolism respectively . The compound's mechanism typically involves binding to the active sites of these enzymes, thereby blocking their activity.
Antimicrobial Properties:
The compound has shown promising antibacterial activity against several Gram-positive and Gram-negative bacterial strains. Studies have reported that derivatives of this compound exhibit significant inhibition rates against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential:
Preliminary studies suggest potential anticancer properties. The unique structural features of this compound may allow it to interact with cellular targets involved in cancer progression .
Table 1: Summary of Biological Activities
Case Studies
-
Antibacterial Study:
A study synthesized various sulfonamide derivatives of this compound and tested their antibacterial efficacy. The results indicated that these compounds exhibited varying levels of activity against different bacterial strains, suggesting that modifications to the benzodioxin structure could enhance antibacterial potency . -
Enzyme Inhibition Study:
Another study focused on the enzyme inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). The findings revealed that certain derivatives showed substantial inhibitory activity against α-glucosidase but weak activity against AChE. This highlights the selective nature of the compound's biological effects .
Q & A
Q. How to assess environmental risks of benzodioxin-based compounds during disposal?
- Methodological Answer : Follow EPA guidelines for sulfonamide disposal. Use biodegradability assays (e.g., OECD 301F) and ecotoxicity tests (e.g., Daphnia magna LC₅₀). Avoid environmental release due to unknown persistence and potential bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
